molecular formula C7H7FN2O B1334538 3-Fluorobenzamidoxime CAS No. 54872-79-6

3-Fluorobenzamidoxime

Cat. No.: B1334538
CAS No.: 54872-79-6
M. Wt: 154.14 g/mol
InChI Key: WPJZGPLKRBIDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzamidoxime is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Cell Inhibition : A study by Phutdhawong et al. (2021) found that coumarin-3-carboxamide derivatives, which include fluorobenzamide compounds, exhibited potential in inhibiting the growth of cancer cells. Specifically, certain fluorobenzamide derivatives showed notable potency against HepG2 and HeLa cancer cell lines. This suggests a potential application of 3-Fluorobenzamidoxime in cancer research and treatment (Phutdhawong et al., 2021).

  • Antiviral Activity : Kong et al. (1992) reported on a compound, 3'-Fluoro-3'-deoxythymidine (FLT), that showed anti-human immunodeficiency virus (HIV-1) potency, slightly better than or equal to AZT, a standard antiviral drug. This study indicates the potential application of fluorinated compounds in antiviral drug development (Kong et al., 1992).

  • NK1/NK2 Antagonism in Pharmacotherapy : A patent-based study by Norman (2008) on a crystalline form of a fluorophenyl butyl benzamide compound, a NK1/NK2 antagonist, suggests its application in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

  • Radiosensitization in Cancer Therapy : Brix et al. (2005) studied a fluorinated 3-ABA derivative as a radiosensitizer, inhibiting the repair of DNA strand breaks. This suggests the potential use of fluorinated benzamides in enhancing the effectiveness of radiation therapy in cancer treatment (Brix et al., 2005).

  • Chemotherapy Efficacy in Colorectal Cancer : A study by Van Cutsem et al. (2015) on fluorouracil, a fluorinated compound, showed significant improvement in overall survival and progression-free survival in colorectal cancer treatment, highlighting the role of fluorinated compounds in chemotherapy (Van Cutsem et al., 2015).

Safety and Hazards

The safety information for 3-Fluorobenzamidoxime indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .

Properties

IUPAC Name

3-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJZGPLKRBIDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorobenzamidoxime
Reactant of Route 2
3-Fluorobenzamidoxime
Reactant of Route 3
3-Fluorobenzamidoxime
Reactant of Route 4
Reactant of Route 4
3-Fluorobenzamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.